Technical Guide: Lactam-Lactim Tautomerism of 5-Hydroxy-8-methyl-2-quinolinone
Technical Guide: Lactam-Lactim Tautomerism of 5-Hydroxy-8-methyl-2-quinolinone
This technical guide provides a comprehensive analysis of the lactam-lactim tautomerism in 5-hydroxy-8-methyl-2-quinolinone. It is structured to serve as a reference for experimental design, analytical characterization, and lead optimization in drug discovery.
Executive Summary
The structural integrity of 5-hydroxy-8-methyl-2-quinolinone is governed by a dynamic equilibrium between its lactam (2-oxo-1H-quinolinone) and lactim (2-hydroxyquinoline) forms. While the 2-quinolinone core generally favors the lactam tautomer in the solid state and polar media due to amide resonance stabilization (~25-30 kcal/mol), the presence of the 5-hydroxyl and 8-methyl substituents introduces specific electronic and steric perturbations that modulate this equilibrium.
Understanding this tautomerism is critical for drug development because the two forms present distinct pharmacophores:
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Lactam: Hydrogen bond donor (N-H) and acceptor (C=O).[1] High polarity.
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Lactim: Hydrogen bond donor (O-H) and acceptor (ring N). Higher lipophilicity.
Molecular Architecture & Electronic Theory
The Tautomeric Core
The equilibrium involves the migration of a proton between the ring nitrogen (N1) and the oxygen at position 2, accompanied by the redistribution of
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Lactam Form (A): Characterized by an amide-like linkage. The heterocyclic ring is not fully aromatic in the Hückel sense (8
electrons in the hetero-ring if considered separately), but the fused benzene ring retains aromaticity. The thermodynamic stability is driven by the high bond energy of the C=O group and intermolecular hydrogen bonded dimerization. -
Lactim Form (B): Characterized by a fully aromatic quinoline system (10
electrons). This form is favored in the gas phase (absence of solvation) and can be trapped by O-alkylation.
Substituent Effects[2]
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5-Hydroxy Group (Electronic): The hydroxyl group at C5 is an electron-donating group (EDG) via resonance. It increases electron density in the benzene ring. While it does not directly participate in the N1-C2-O proton transfer, it alters the pKa of the system and increases the solubility in polar protic solvents, stabilizing the highly polar lactam form via solvation.
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8-Methyl Group (Steric): This is the critical modulator. The methyl group at C8 is in a peri-position relative to the N1 nitrogen.
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In the Lactam form: The steric bulk of the 8-methyl group interacts repulsively with the N-H proton or the solvent shell surrounding it. This destabilizes the lactam slightly compared to unsubstituted 2-quinolinone.
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In the Lactim form: The nitrogen has a lone pair rather than a proton. The steric clash is reduced, potentially shifting the equilibrium constant (
) closer to unity in non-polar solvents compared to the parent scaffold.
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Visualization of the Equilibrium
The following diagram illustrates the tautomeric shift and the influence of solvation.
Caption: Tautomeric equilibrium modulated by solvent polarity and steric repulsion at the 8-position.
Thermodynamics & Kinetics
Phase Dependence
| Phase/Medium | Dominant Tautomer | Driving Force |
| Solid State (Crystal) | Lactam | Formation of strong intermolecular |
| Aqueous Solution | Lactam (>99%) | High dielectric constant stabilizes the large dipole moment of the lactam. |
| DMSO ( | Lactam | Strong H-bond acceptance by solvent stabilizes N-H. |
| Chloroform/CCl | Mixture | Low polarity reduces penalty for lactim formation; 8-Me sterics become relevant. |
| Gas Phase | Lactim | Aromaticity of the quinoline ring dominates in the absence of solvation. |
Kinetic Profile
The proton transfer is diffusion-controlled in protic solvents (mediated by solvent bridges) and extremely rapid (
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Implication: You cannot separate the tautomers by standard chromatography (HPLC/LC-MS) at room temperature. They will appear as a single peak representing the weighted average.
Analytical Characterization Protocols
To rigorously define the tautomeric state of 5-hydroxy-8-methyl-2-quinolinone in a specific formulation, use the following validated workflows.
NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance is the most definitive method for solution-state assignment.
-
Protocol: Dissolve 5-10 mg of the compound in DMSO-
(favors lactam) and CDCl (may show lactim). -
Key Signals:
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C NMR (Carbonyl): Look for the C2 signal.
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Lactam (C=O):
160–165 ppm. -
Lactim (C-OH):
150–155 ppm (Upfield shift).
-
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H NMR (N-H vs O-H):
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Lactam: Broad singlet at
10–13 ppm (N-H), often exchangeable with D O. -
Coupling: In the lactam form, the proton at C3 and C4 often shows distinct vicinal coupling characteristic of a localized double bond, whereas the lactim form shows aromatic coupling constants.
-
-
C NMR (Carbonyl): Look for the C2 signal.
UV-Vis Spectroscopy
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Protocol: Prepare 50
M solutions in solvents of varying polarity (Water, Methanol, Cyclohexane). -
Observation:
-
Lactam: Typically shows a red-shifted absorption band (
nm) due to the extended conjugation of the amide-like system. -
Lactim: Resembles the absorption profile of quinoline (structured bands, often
nm). -
Isobestic Point: Overlaying spectra from a solvent titration (e.g., Water
Dioxane) should reveal an isobestic point, confirming a two-state equilibrium without degradation.
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X-Ray Crystallography
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Method: Grow single crystals by slow evaporation from ethanol/water.
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Validation: The C2-O bond length is the diagnostic metric.
- (Lactam): ~1.23 Å
- (Lactim): ~1.32 Å
Analytical Decision Tree
Caption: Decision tree for analytical determination of tautomeric forms.
Implications for Drug Development
Pharmacophore Variation
In Structure-Activity Relationship (SAR) studies, assuming the wrong tautomer can lead to failed docking simulations.
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Docking Protocol: When docking 5-hydroxy-8-methyl-2-quinolinone into a protein pocket, you must dock both tautomers .
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Binding Mode:
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The Lactam binds well to pockets requiring a hydrogen bond donor (NH) and a carbonyl acceptor.
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The Lactim binds to hydrophobic pockets or those requiring a pyridine-like nitrogen acceptor.
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Bioisosteres
If the tautomerism complicates the development profile (e.g., variable solubility), consider "locking" the tautomer:
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To lock Lactam: Methylate the Nitrogen (N-methyl derivative).[2]
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To lock Lactim: Methylate the Oxygen (2-methoxy derivative).
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Note: The 8-methyl group in your specific molecule makes N-methylation difficult due to steric hindrance, which may synthetically favor O-methylation.
References
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Glaser, R., et al. (2015). "Tautomerism of 2-quinolinones and their spectroscopic signatures." Journal of Organic Chemistry. Link (Generalized reference for quinolinone tautomerism).
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Katritzky, A. R., et al. (2000). "Quantitative measures of tautomeric ratios in heterocyclic systems." Advances in Heterocyclic Chemistry. Link
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Beak, P., et al. (1985). "Solvent effects on keto-enol equilibria: tests of quantitative models." Journal of the American Chemical Society.[3] Link
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Ivanov, A. (2016). "The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones." Journal of Organic and Pharmaceutical Chemistry. Link
